2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide
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Overview
Description
2-(2,4-Dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide is a quinazolinone derivative known for its diverse biological activities. Quinazolinones are a class of heterocyclic compounds that have been extensively studied due to their pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide typically involves the condensation of anthranilamide with an appropriate aldehyde or ketone. One common method involves the use of a Lewis acid catalyst, such as [P4-VP]-BF3, which promotes the cyclization reaction to form the quinazolinone core . The reaction is carried out in ethanol at reflux conditions, providing good to high yields .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often utilize continuous flow microreactor systems to enhance reaction efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and solvents like ethanol or dimethylformamide .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other heterocyclic derivatives .
Scientific Research Applications
2-(2,4-Dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Research has shown its potential as an anticonvulsant and anticancer agent
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2,3-Dihydroquinazolin-4(1H)-ones
- 2-Phenylquinazolin-4(3H)-ones
- 2-Styrylquinazolin-4(3H)-ones
Uniqueness
What sets 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide apart is its unique structural features, which confer specific biological activities. Its prop-2-enylacetamide moiety allows for versatile chemical modifications, making it a valuable scaffold for drug development .
Properties
CAS No. |
688773-33-3 |
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Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.265 |
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C13H13N3O3/c1-2-7-14-11(17)8-16-12(18)9-5-3-4-6-10(9)15-13(16)19/h2-6H,1,7-8H2,(H,14,17)(H,15,19) |
InChI Key |
SNPVKHSDUZJBTQ-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O |
solubility |
not available |
Origin of Product |
United States |
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